Scientific Field: Organic Chemistry
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the synthesis of a new highly modified spiropyran of the indoline series, methyl 5′-chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro[chromene-2,2′-indoline]-6-carboxylate.
Methods of Application: The compound was obtained via the cyclocondensation reaction from 5-chloro-1,2,3,3-tetramethyl-3 H -indolium perchlorate and methyl 3,5-diformyl-2,4-dihydroxy-benzoate.
Results or Outcomes: The photoinduced merocyanine form demonstrated an enhanced lifetime and fluorescent properties in the red region of the spectrum.
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the synthesis of indole derivatives.
Methods of Application: To diminish the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis, it was essential to change the base from K 2 CO 3 to Ag 2 CO 3.
Results or Outcomes: Upon using Ag 2 CO 3 in the Heck reaction, this approach was much quicker, and the reaction could be performed at ambient temperature.
Summary of the Application: 5-Chloro-2-methylene-1,3,3-trimethylindoline undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N -phenylarylnitrilimines.
Results or Outcomes: The outcome of this reaction was the synthesis of 5′,6-dichloro-1′,3′,3′-trimethylspiro[2 H -1-benzopyran-2,2′-indoline].
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the preparation of red photochromic dyes.
Results or Outcomes: The outcome of this reaction was the synthesis of red photochromic dyes.
Scientific Field: Polymer Chemistry
Summary of the Application: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is used in the synthesis of photochromic homopolymers via ring-opening metathesis polymerization.
Results or Outcomes: The outcome of this reaction was the synthesis of photochromic homopolymers.
5-Chloro-1,3,3-trimethyl-2-methyleneindoline is an organic compound with the molecular formula C₁₂H₁₄ClN. It features a chloro substituent at the fifth position and a methylene group at the second position of the indoline structure. The compound is characterized by its vibrant color and is known for its unique structural properties, which contribute to its reactivity and biological activity. The presence of the trimethyl group enhances its steric bulk, influencing its chemical behavior and interactions with other molecules.
The biological activity of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline has been explored in various studies. It exhibits potential antimicrobial properties and has shown effectiveness against certain bacterial strains. Additionally, the compound has been investigated for its role in inhibiting specific enzymes that are crucial for microbial survival. Its structural characteristics may contribute to its ability to interact with biological targets.
Several methods have been developed for synthesizing 5-Chloro-1,3,3-trimethyl-2-methyleneindoline:
5-Chloro-1,3,3-trimethyl-2-methyleneindoline finds applications across various fields:
Studies on the interactions of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with other compounds have highlighted its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been investigated, revealing insights into its binding affinity and selectivity. Furthermore, interaction studies suggest that this compound can influence enzyme activity due to its structural features.
Several compounds share structural similarities with 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Notable Differences |
---|---|---|
5-Bromo-1,3,3-trimethyl-2-methyleneindoline | Bromine instead of chlorine | Higher reactivity due to bromine's electronegativity |
5-Methyl-1,3,3-trimethylindoline | No chloro or methylene groups | Lacks halogen substituents |
5-Chloroindole | Indole structure without trimethyl groups | No additional methyl groups |
6-Chloro-1,3-dimethylindole | Chlorine at a different position | Different electronic properties |
The unique combination of a chloro substituent and a methylene group at specific positions distinguishes 5-Chloro-1,3,3-trimethyl-2-methyleneindoline from these similar compounds. Its distinct reactivity patterns and biological activities further enhance its significance in chemical research and applications.
Irritant